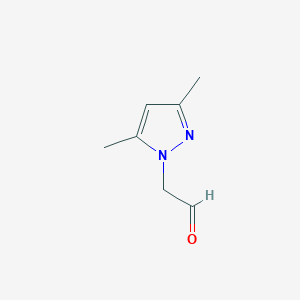

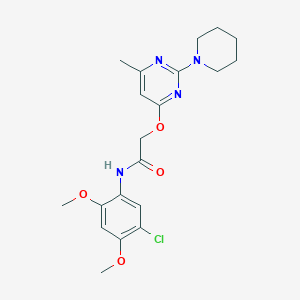

![molecular formula C12H21NO5 B2414403 (1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2413848-37-8](/img/structure/B2414403.png)

(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of complex molecules often requires multi-step processes, each with its own reactants, conditions, and yields .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, stability, and spectroscopic properties. These properties can provide valuable information about how the compound behaves under different conditions .Scientific Research Applications

Novel Compound Identification

- A novel cyclobutane-type compound was identified in Peperomia tetraphylla, demonstrating the occurrence of naturally occurring cyclobutane-type norlignans (Li, Huang, Gong, & Tian, 2007).

Stereodivergent Syntheses

- The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid was described, showcasing the versatility in synthesizing enantiomeric β-amino acids (Izquierdo et al., 2002).

Asymmetric Diels–Alder Cycloaddition

- A study on asymmetric Diels–Alder cycloaddition with chiral acrylate provided insights into the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007).

Bromine Addition Reactions

- Research on the addition of bromine to cyclobutene derivatives, including 3, 3-dimethyl-1-cyclobutene-carboxylic acid, highlighted the formation of isomers and stereochemistry in these reactions (Kikkawa, Nomura, & Hosoya, 1972).

Crystal Structure Analysis

- A study on the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed insights into molecular and crystal structures involving cyclobutane rings (Shabir et al., 2020).

Enantioselective Syntheses

- The synthesis of enantiopure cyclobutane amino acids and amino alcohols from (+)-(1R)-α-pinene was achieved, illustrating the potential for creating oligopeptides and carbocyclic nucleosides (Balo, Caamaño, Fernández, & López, 2005).

Mechanism of Action

Target of Action

The specific target can vary depending on the physiological context and the specific properties of the compound .

Mode of Action

It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering the conformation of the target, or modulating the activity of the target .

Biochemical Pathways

Compounds of this nature can potentially influence a wide range of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The effects would likely depend on the specific targets and biochemical pathways influenced by the compound .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially impact the action of such compounds .

Safety and Hazards

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications, and effects. This could include more detailed structural analysis, testing under various conditions, or exploring its potential uses in fields like medicine, materials science, or environmental science .

properties

IUPAC Name |

(1R,3S)-3-hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-10(2,3)18-9(17)13-12(8(15)16)6-7(14)11(12,4)5/h7,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t7-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCLMUDJBQQGFC-MADCSZMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C(=O)O)NC(=O)OC(C)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

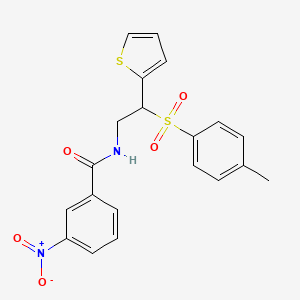

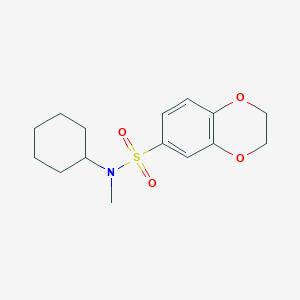

![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

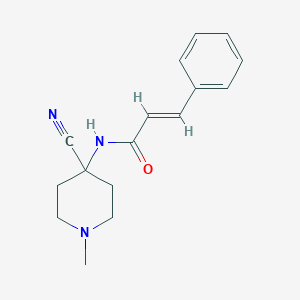

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)

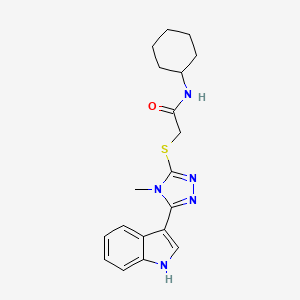

![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414338.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazepane](/img/structure/B2414342.png)